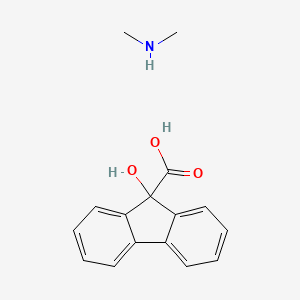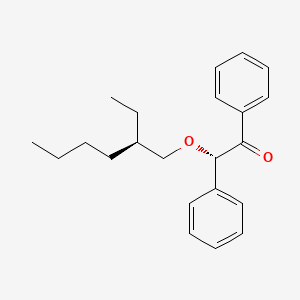
Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylhexyloxy)-2-phenylacetophenone is an organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyloxy)-2-phenylacetophenone typically involves the reaction of 2-phenylacetophenone with 2-ethylhexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 2-(2-Ethylhexyloxy)-2-phenylacetophenone is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylhexyloxy)-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(2-Ethylhexyloxy)-2-phenylacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism by which 2-(2-Ethylhexyloxy)-2-phenylacetophenone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting metabolic pathways. Its unique structure allows it to interact with various biological molecules, leading to diverse effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Ethylhexyloxy)ethanol
- 2-(2-Ethylhexyloxy)propane-1,2-diol
- 2-(2-Ethylhexyloxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-Ethylhexyloxy)-2-phenylacetophenone stands out due to its specific phenylacetophenone backbone, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity .
Propiedades
Número CAS |
38490-99-2 |
|---|---|
Fórmula molecular |
C22H28O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(2S)-2-[(2R)-2-ethylhexoxy]-1,2-diphenylethanone |
InChI |
InChI=1S/C22H28O2/c1-3-5-12-18(4-2)17-24-22(20-15-10-7-11-16-20)21(23)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3/t18-,22+/m1/s1 |
Clave InChI |
BKQRBKNZMLWPDY-GCJKJVERSA-N |
SMILES isomérico |
CCCC[C@@H](CC)CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCC(CC)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


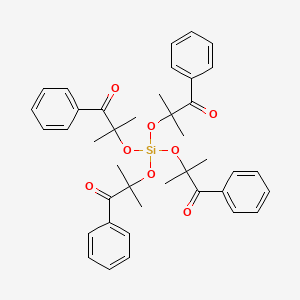
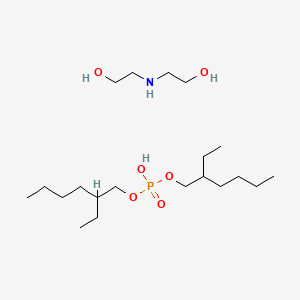

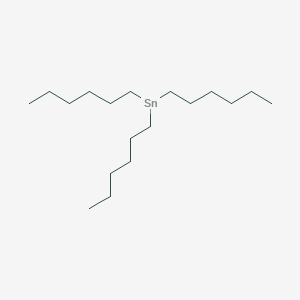
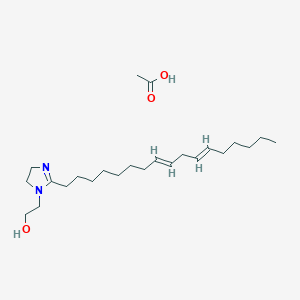
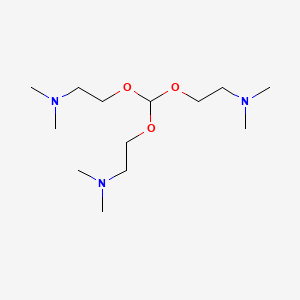

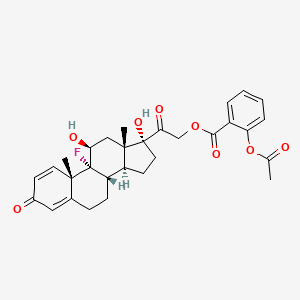
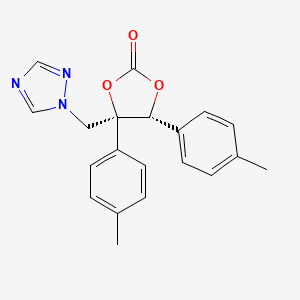


![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
